![molecular formula C16H15ClN2OS B2968445 2-((2-chlorobenzyl)thio)-5-ethoxy-1H-benzo[d]imidazole CAS No. 433700-43-7](/img/structure/B2968445.png)

2-((2-chlorobenzyl)thio)-5-ethoxy-1H-benzo[d]imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products .Molecular Structure Analysis

Imidazole is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid . The imidazole ring shows excellent solubility in water and other polar solvents . The dipole moment, melting point, and boiling point of the imidazole ring is 4.8 D in dioxane, 88.9 ° C, and 267.8 ° C respectively .Scientific Research Applications

Synthesis and Structural Characterization

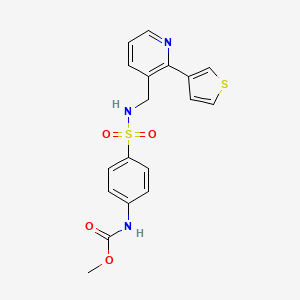

The synthesis of benzimidazole derivatives, including those similar to 2-((2-chlorobenzyl)thio)-5-ethoxy-1H-benzo[d]imidazole, involves complex chemical reactions aimed at exploring their potential as bioactive molecules. For instance, the construction of 2-alkoxy/thioalkoxy benzo[d]imidazole libraries through chemoselective reactions highlights the versatility and interest in benzimidazole compounds for developing diverse molecular libraries with potential pharmaceutical applications (Yoon, Yang, & Gong, 2017). Similarly, the development of novel 2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acids as a new chemotype for CRTh2 receptor antagonists underlines the therapeutic potential of such compounds (Pothier et al., 2012).

Biological Activity and Potential Therapeutic Applications

Research into benzimidazole derivatives also focuses on evaluating their biological activities and potential therapeutic applications. For example, the study on the synthesis and biological activity of imidazo[1,2-a]pyridines as antiulcer agents showcases the exploration of benzimidazole compounds for their cytoprotective properties in medical applications (Starrett et al., 1989). Additionally, the investigation into the antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica demonstrates the potential of these compounds in treating parasitic infections, showing superior efficacy to metronidazole in some cases (Pérez‐Villanueva et al., 2013).

Physicochemical Properties and Drug Potential

The exploration of physicochemical properties and drug potential of benzimidazole derivatives, such as the evaluation of their oral activity and molecular diversity, is crucial for understanding their suitability as drug candidates. The synthesis of Schiff and Mannich bases of isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones, and their structural characterization through spectroscopic techniques, is part of this broader effort to develop compounds with potential pharmaceutical applications (Bekircan & Bektaş, 2008).

Mechanism of Action

Imidazole-based compounds show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Safety and Hazards

Future Directions

Imidazole has become an important synthon in the development of new drugs . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . The understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

Properties

IUPAC Name |

2-[(2-chlorophenyl)methylsulfanyl]-6-ethoxy-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2OS/c1-2-20-12-7-8-14-15(9-12)19-16(18-14)21-10-11-5-3-4-6-13(11)17/h3-9H,2,10H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUSZVDXXTKNRMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(N2)SCC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (1S,3R)-3-[9H-fluoren-9-ylmethoxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]amino]cyclopentane-1-carboxylate](/img/structure/B2968362.png)

![4-bromo-1-({1-[(3,5-difluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B2968364.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide](/img/structure/B2968366.png)

![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2968367.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2968368.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2968369.png)

![N-benzyl-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide](/img/structure/B2968371.png)

![Tert-butyl 4-[(2-chloroacetyl)amino]-5-phenylazepane-1-carboxylate](/img/structure/B2968377.png)

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2968384.png)